dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: Approximately 388.4 g/mol
This compound belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole plays a crucial role in various natural products, including histidine, purine, and DNA structures. Its diverse chemical and biological properties make it an essential building block for drug development .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate. One common approach involves the condensation of 1,3-dicarbonyl compounds (such as dimethyl malonate) with appropriate aldehydes or ketones. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired product.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.
Chemical Reactions Analysis
Dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate participates in various chemical reactions:
Oxidation/Reduction: It can undergo oxidation or reduction reactions, leading to modified derivatives.
Substitution: The compound’s carboxylate groups are susceptible to nucleophilic substitution reactions.
Common Reagents: Reagents like strong acids/bases, oxidizing agents, and reducing agents play a role.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate finds applications in various fields:
Medicine: Investigated for potential antitumor, anti-inflammatory, and antiviral properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of novel materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.
Comparison with Similar Compounds
While dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate is unique in its structure, it shares similarities with other imidazole-containing compounds. These include clemizole, etonitazene, and astemizole, each with distinct pharmacological profiles .
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
dimethyl 5-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H21N3O5/c1-13(19-14(2)24-25(20(19)26)18-8-6-5-7-9-18)23-17-11-15(21(27)29-3)10-16(12-17)22(28)30-4/h5-12,24H,1-4H3 |
InChI Key |
BMIHWRXZFCRSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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